molecular formula C9H7NO3 B1419126 3-Oxoisoindoline-4-carboxylic acid CAS No. 935269-27-5

3-Oxoisoindoline-4-carboxylic acid

Cat. No. B1419126
M. Wt: 177.16 g/mol
InChI Key: SONYZPKBPBFLSS-UHFFFAOYSA-N
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Description

3-Oxoisoindoline-4-carboxylic acid is an organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 3-Oxoisoindoline-4-carboxylic acid is 1S/C9H7NO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3H,4H2,(H,10,11)(H,12,13) . This indicates the presence of a carboxylic acid group attached to an isoindoline ring, which itself contains a ketone functional group .


Chemical Reactions Analysis

Carboxylic acids, such as 3-Oxoisoindoline-4-carboxylic acid, can undergo a variety of chemical reactions. They can be converted into acid chlorides, anhydrides, esters, and amides through nucleophilic acyl substitution reactions . The specific reactions that 3-Oxoisoindoline-4-carboxylic acid can undergo are not explicitly mentioned in the available resources.


Physical And Chemical Properties Analysis

3-Oxoisoindoline-4-carboxylic acid is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Efficient Synthesis Techniques

  • Synthesis via Strecker Approach : The efficient synthesis of 3-oxoisoindolines, including 3-oxoisoindoline-4-carboxylic acid, has been achieved from 2-carboxybenzaldehyde using a Strecker approach with OSU-6 as a catalyst. This method allows for the generation of substituted 3-oxoisoindoline-1-carbonitriles and corresponding C1 primary amides (Nammalwar et al., 2015).

  • Ugi Reaction/Oxidative Nucleophilic Substitution : A diversity-oriented approach for forming 3-oxoisoindoline-1-carboxamide derivatives involves a sequential four-component Ugi reaction/oxidative nucleophilic substitution of hydrogen. This technique offers high regio- and chemoselectivity under mild conditions (Balalaie et al., 2020).

Chemical Transformations and Derivatives

  • Ugi–Click Reaction for Hybrid Synthesis : The combination of Ugi and click reactions has been utilized to synthesize 1,2,3-Triazole-3-oxoisoindoline-1-carboxamide systems. This method demonstrates good yields and introduces a new dimension to the chemical transformations of 3-oxoisoindoline compounds (Akrami et al., 2016).

  • Production of N-substituted 3-Oxoisoindoline Derivatives : New methodologies have been developed for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives. These methods are noted for being simple, efficient, and environmentally benign (Hu et al., 2013).

Biological and Pharmacological Potential

  • Inhibitors in Pharmacological Research : Oxoisoindoline derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, showcasing their potential in pharmacological research. Some derivatives have displayed significant activity, highlighting the therapeutic potential of these compounds (Rayatzadeh et al., 2015).

  • Design of Aggrecanase Inhibitors : Research into the design and synthesis of aggrecanase inhibitors has been carried out using oxoisoindoline frameworks. These studies have led to the development of compounds with potential inhibitory activity, which is crucial for therapeutic applications in conditions like arthritis (Cappelli et al., 2010).

Safety And Hazards

The safety information for 3-Oxoisoindoline-4-carboxylic acid indicates that it is classified under the GHS07 hazard class . The hazard statements include H302, which suggests that it may be harmful if swallowed . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

3-oxo-1,2-dihydroisoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONYZPKBPBFLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659558
Record name 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxoisoindoline-4-carboxylic acid

CAS RN

935269-27-5
Record name 2,3-Dihydro-3-oxo-1H-isoindole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935269-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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